methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Overview
Description
Methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a useful research compound. Its molecular formula is C19H16BrNO5 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.02119 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- The preparation of similar complex organic compounds, such as "methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate," through Grignard reactions demonstrates the versatility and creativity in synthesizing drug intermediates, enhancing student engagement in organic chemistry and research skills (W. Min, 2015).
- Crystal structure analysis of compounds like "methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate" sheds light on the interactions and configurations that organic molecules can adopt, furthering our understanding of molecular designs and their potential applications (S. Lee, J. Ryu, & Junseong Lee, 2017).
Chemical Modifications and Reactions
- Studies on the formylation of 3-alkylindole-2-acetic esters reveal intricate chemical reactions that can modify molecular structures, leading to new compounds with potentially unique biological activities (C. F. Jones, D. Taylor, & D. Bowyer, 1974).
- The synthesis of the endogenous plant metabolite 7-hydroxyoxindole-3-acetic acid via simultaneous C–H borylations demonstrates advanced techniques in organic synthesis that can be applied to a wide range of compounds for various research applications (J. Homer & J. Sperry, 2014).
Potential Biological Applications
- The discovery of new glutarimide derivatives from marine sponge-derived Streptomyces, including compounds with unique structures, highlights the potential for novel bioactive compounds in pharmaceutical research and development (D. Sun et al., 2014).
- Research on the synthesis and antiviral activity of 2-phenoxymethyl derivatives of 5-hydroxyindole showcases the application of organic synthesis in creating molecules with potential therapeutic benefits (M. Mezentseva et al., 1991).
Properties
IUPAC Name |
methyl 2-[3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-26-17(23)11-21-15-8-3-2-7-14(15)19(25,18(21)24)10-16(22)12-5-4-6-13(20)9-12/h2-9,25H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMYDQWQFQIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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